molecular formula C9H18N2O B2852143 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2243510-23-6

6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane

Cat. No.: B2852143
CAS No.: 2243510-23-6
M. Wt: 170.256
InChI Key: BREOSVBTLWIPGR-UHFFFAOYSA-N
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Description

6-Ethyl-2-oxa-6,9-diazaspiro[45]decane is a spiro compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane typically involves the reaction of ethylamine with a suitable precursor that contains the spiro ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the compound .

Scientific Research Applications

6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-5-4-10-7-9(11)3-6-12-8-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOSVBTLWIPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC12CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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